molecular formula C11H17Cl2NO B14406775 N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride CAS No. 82810-32-0

N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride

Cat. No.: B14406775
CAS No.: 82810-32-0
M. Wt: 250.16 g/mol
InChI Key: RRWSMBHKMILYPA-UHFFFAOYSA-M
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Description

N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is a quaternary ammonium compound known for its cationic properties. This compound is widely used in various industrial and scientific applications due to its ability to modify natural and synthetic polymers, making them more effective in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride typically involves the reaction of epichlorohydrin with a dimethylaniline derivative. The reaction is carried out in an organic solvent that dissolves both reactants but not the product, leading to the formation of a crystalline, chemically pure, anhydrous product .

Industrial Production Methods

In industrial settings, the compound is produced by reacting epichlorohydrin with dimethylaniline in the presence of a solvent. The reaction mixture is then subjected to various purification steps to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of the chloro group.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like sodium borohydride can reduce the hydroxyl group to a corresponding alcohol.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride involves its ability to generate cationic sites on polymers and other materials. The positively charged nitrogen interacts with negatively charged substrates, enhancing the material’s properties such as adhesion, water solubility, and affinity for anionic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is unique due to its specific combination of a chloro group, a hydroxyl group, and a dimethylanilinium group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

82810-32-0

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.16 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl)-dimethyl-phenylazanium;chloride

InChI

InChI=1S/C11H17ClNO.ClH/c1-13(2,9-11(14)8-12)10-6-4-3-5-7-10;/h3-7,11,14H,8-9H2,1-2H3;1H/q+1;/p-1

InChI Key

RRWSMBHKMILYPA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC(CCl)O)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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